2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A compound similar to 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide was synthesized and fully characterized in a study by Manolov, Ivanov, and Bojilov (2022). This work involved the synthesis of a hybrid molecule and its analysis through various spectroscopic methods, providing insights into the chemical properties of such compounds (Manolov, Ivanov, & Bojilov, 2022).
Conversion Processes and Rearrangements
- A study by Coutts and Southcott (1990) explored the conversion of phenols to 2-aryloxy-2-methylpropanamides and their subsequent rearrangement. This research provides valuable information on the synthesis routes and chemical transformations related to compounds like this compound (Coutts & Southcott, 1990).
Mass Spectral Analysis
- The mass spectral behavior of compounds similar to this compound was studied by Mallen, Cort, and Cockerill (1979). This research helps understand the fragmentation patterns and spectral characteristics of such compounds, which is crucial for their identification and analysis (Mallen, Cort, & Cockerill, 1979).
Antimicrobial and Cytotoxic Activities
- Research by Dawbaa et al. (2021) involved the synthesis of novel derivatives related to this compound and evaluation of their antimicrobial and cytotoxic activities. Such studies are crucial for understanding the potential biomedical applications of these compounds (Dawbaa et al., 2021).
Applications in Respiratory Conditions
- A study by Norman (2012) evaluated two compounds closely related to this compound for their use in treating asthma and COPD. This highlights the potential therapeutic applications of such compounds in respiratory conditions (Norman, 2012).
Herbicide Applications
- Martin, Baker, Erbach, and Johnson (1978) conducted a study on the washoff of herbicides, including compounds structurally related to this compound. This research contributes to understanding the environmental behavior of such compounds when used as herbicides (Martin et al., 1978).
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide are currently unknown
Mode of Action
It is known that the compound has a chloro group and a hydroxy group, which may interact with biological targets through mechanisms such as hydrolysis .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
2-chloro-N-(1-hydroxy-2-methylpropan-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2/c1-5(8)6(11)9-7(2,3)4-10/h5,10H,4H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFNHKRIDIAMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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